molecular formula C6H14N2 B1219780 Cyclohexane-1,4-diamine CAS No. 2615-25-0

Cyclohexane-1,4-diamine

Cat. No.: B1219780
CAS No.: 2615-25-0
M. Wt: 114.19 g/mol
InChI Key: VKIRRGRTJUUZHS-UHFFFAOYSA-N
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Description

Cyclohexane-1,4-diamine is an organic compound with the molecular formula C6H14N2. It is a colorless to pale yellow solid that is soluble in water and most organic solvents. This compound is known for its versatility in various chemical reactions and its applications in different fields, including polymer synthesis and dye preparation .

Mechanism of Action

Target of Action

Cyclohexane-1,4-diamine (CHDA) is primarily used as an intermediate in the polyurethane industry . It plays a crucial role in the synthesis of polyamide resins and aliphatic polyurethanes .

Mode of Action

The mode of action of CHDA is primarily through its interaction with other compounds in chemical reactions. For instance, CHDA derivatives have been found to be effective host compounds for the enclathration of aniline (ANI), N-methylaniline (NMA), and N,N-dimethylaniline (DMA) guest solvents . The host compounds interact with these guest solvents, selectively including them in their structure .

Biochemical Pathways

The biochemical pathways involving CHDA are primarily related to its role in the synthesis of polymers. For example, it is used in the production of polyamide resins and aliphatic polyurethanes . In a two-step catalytic sequence, lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) is defunctionalized into 1,4-cyclohexanediol (14CHDO), which is then selectively aminated with ammonia to give 1,4-cyclohexanediamine (14CHDA) .

Pharmacokinetics

It’s important to note that the safety and handling of chda should be carefully considered due to its potential to cause skin burns and eye damage .

Result of Action

The result of CHDA’s action is the formation of polyamide resins and aliphatic polyurethanes, which are widely used in various industries . Additionally, the interaction of CHDA derivatives with aniline and its derivatives results in the formation of host-guest complexes .

Biochemical Analysis

Biochemical Properties

Cyclohexane-1,4-diamine plays a significant role in biochemical reactions, particularly in the synthesis of polyamides and epoxy curing agents . It interacts with various enzymes and proteins, including those involved in the metabolism of amino acids and the synthesis of nucleotides. The compound’s primary interactions involve hydrogen bonding and van der Waals forces, which facilitate its binding to biomolecules and its incorporation into larger molecular structures .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect the function of different cell types by altering the activity of key enzymes and proteins involved in these processes . For example, this compound has been found to modulate the activity of enzymes involved in the synthesis of nucleotides, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form hydrogen bonds and van der Waals interactions with enzymes and proteins, leading to changes in their activity and function . Additionally, this compound can inhibit or activate specific enzymes, resulting in alterations in metabolic pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism, while at high doses, it can cause toxic or adverse effects . Studies have shown that there is a threshold dose above which this compound can cause significant toxicity, including damage to cellular structures and disruption of metabolic pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the synthesis of polyamides and epoxy curing agents . The compound interacts with various enzymes and cofactors, leading to changes in metabolic flux and metabolite levels . For example, this compound can modulate the activity of enzymes involved in the synthesis of nucleotides, resulting in changes in gene expression and cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . For example, this compound can bind to transporters involved in amino acid metabolism, leading to its accumulation in the cytoplasm and other cellular compartments .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, this compound can be targeted to the mitochondria through specific signaling pathways, where it can modulate the activity of enzymes involved in cellular respiration and energy production .

Chemical Reactions Analysis

Types of Reactions: Cyclohexane-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Cyclohexane-1,4-diamine can be compared with other similar compounds such as:

This compound stands out due to its unique combination of stability, reactivity, and versatility in forming complexes, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

cyclohexane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIRRGRTJUUZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185071, DTXSID70884854, DTXSID90883869
Record name 1,4-Diaminocyclohexane
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Record name 1,4-Cyclohexanediamine, cis-
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Record name 1,4-Cyclohexanediamine, trans-
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Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3114-70-3, 2615-25-0, 15827-56-2
Record name 1,4-Diaminocyclohexane
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Record name 1,4-Cyclohexanediamine, trans-
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Record name 1,4-Diaminocyclohexane
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Record name 1,4-Cyclohexanediamine, cis-
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Record name 1,4-Cyclohexanediamine, cis-
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Record name 1,4-Cyclohexanediamine, trans-
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Record name 1,4-Diaminocyclohexane
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Record name 1,4-Cyclohexanediamine, cis-
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Record name Cyclohexane-1,4-diamine
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Record name cis-1,4-Cyclohexanediamine
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Synthesis routes and methods

Procedure details

Analogously to Example 1, 2-(trans-4-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine; FAB-MS: (M+H)+=386; HPLC: tret (grad20/2)=8.47 minutes, and 2-(cis-4-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine; FAB-MS: (M+H)+=386; HPLC: tret (grad20/2)=9.37 minutes are obtained from 308 mg (1.00 mmol) of 2-chloro-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine [described in Stage 1.2] and 3.26 g (28.6 mmol) of 1,4-diamino-cyclohexane (cis/trans mixture) after 25 h at 100° C. and purification by means of column chromatography.
Name
2-(trans-4-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( grad20/2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(cis-4-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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